molecular formula C13H23NO2S B2556532 2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide CAS No. 1448137-75-4

2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide

Cat. No.: B2556532
CAS No.: 1448137-75-4
M. Wt: 257.39
InChI Key: FPEFHUKXYKARRC-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a cyclopentyl group and a substituted tetrahydrothiophene moiety.

Properties

IUPAC Name

2-cyclopentyl-N-[(3-methoxythiolan-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2S/c1-16-13(6-7-17-10-13)9-14-12(15)8-11-4-2-3-5-11/h11H,2-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEFHUKXYKARRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Methoxytetrahydrothiophene Moiety: This can be achieved through the heterocyclization of appropriate substrates, such as the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester.

    Introduction of the Cyclopentyl Group: This step may involve the use of cyclopentyl halides in a nucleophilic substitution reaction.

    Formation of the Acetamide Functional Group: This can be accomplished by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxytetrahydrothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to an amine under appropriate conditions.

    Substitution: The cyclopentyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in the following areas:

a. Antimicrobial Activity
Preliminary studies indicate that 2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide exhibits significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. This suggests its potential use in developing new antibiotics or antimicrobial agents.

b. Anticancer Properties
Research has shown that thiophene derivatives, including this compound, may possess anticancer properties. The mechanism involves the modulation of cellular pathways that lead to apoptosis in cancer cells. Studies have reported selective cytotoxicity against certain cancer cell lines while sparing normal cells.

c. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, potentially acting as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This could position it as a candidate for treating inflammatory diseases .

Biological Research

Beyond medicinal applications, this compound serves as a valuable tool in biological research:

a. Enzyme Inhibition Studies
The ability of this compound to inhibit specific enzymes is being studied to understand its biochemical interactions and therapeutic potential. For instance, its effect on acetylcholinesterase could provide insights into neurodegenerative disease treatments .

b. Mechanistic Studies
Investigating the mechanisms of action of this compound can lead to a better understanding of its biological effects. This includes studying its interaction with cellular receptors and signaling pathways that may contribute to its pharmacological activities.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiophene derivatives, this compound was found to have a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than those required for traditional antibiotics. This highlights its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

A comparative study on the cytotoxic effects of thiophene derivatives revealed that this compound exhibited significant selective toxicity towards breast cancer cell lines compared to normal fibroblasts. This selectivity suggests that further development could lead to effective cancer therapies with minimized side effects.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it could act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The methoxytetrahydrothiophene moiety may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Analysis

The target compound shares a common acetamide backbone with derivatives reported in , such as (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (Entry 46) and (E)-2-(5-amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Entry 47) . Key differences include:

  • Substituents: The target compound features a cyclopentyl group and a methoxytetrahydrothiophene ring, whereas analogs in incorporate indolinone, isoxazole, pyridine, or quinoline moieties.
  • Electronic Effects: The sulfur atom in the tetrahydrothiophene ring may confer distinct electronic interactions compared to the nitrogen-rich heterocycles in analogs (e.g., isoxazole or quinoline).
  • Molecular Weight: The target compound (estimated molecular formula: C₁₃H₂₃NO₂S) is smaller than analogs in (e.g., C₂₃H₂₀N₆O₂ for Entry 47), which could influence bioavailability and metabolic stability.

Data Table: Comparative Analysis of Acetamide Derivatives

Compound Name Key Substituents Molecular Formula Biological Activity (Reported Value) Safety Information
2-Cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide Cyclopentyl, methoxytetrahydrothiophene C₁₃H₂₃NO₂S* Not Available Unknown; assume caution required
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Indolinone, isoxazole, pyridine C₂₀H₁₇FN₄O₂ 5.797 (e.g., IC₅₀ in µM) Research use only
(E)-2-(5-Amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone, isoxazole, quinoline C₂₃H₂₀N₆O₂ 5.58 (e.g., IC₅₀ in µM) Research use only
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylaminocarbonyl C₅H₇N₃O₂ Not Available Incomplete toxicological data

*Estimated based on structural analysis.

Biological Activity

2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development as a drug candidate.

Chemical Structure and Properties

The molecular formula for this compound is C13H19NO2SC_{13}H_{19}NO_2S. Its structure features a cyclopentyl group, a methoxy-substituted tetrahydrothiophene moiety, and an acetamide functional group, which are known to contribute to its biological activity.

Research indicates that compounds with similar structural characteristics often interact with various biological targets, including enzymes and receptors. The presence of the acetamide group may enhance the lipophilicity of the compound, facilitating its penetration through cellular membranes and allowing it to exert effects on intracellular targets.

Anticancer Properties

Recent studies have shown that derivatives of acetamide compounds exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor cell proliferation. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity (e.g., IC50=0.34μMIC_{50}=0.34\,\mu M) .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to this compound may exhibit neuroprotective properties. For example, studies on glucagon-like peptide-1 receptor (GLP-1R) modulators have shown that enhancing GLP-1R signaling can protect against neurodegeneration . This indicates a potential avenue for exploring the neuroprotective effects of the compound.

Case Studies

StudyFindings
Anticancer Activity Compounds similar to this compound demonstrated significant inhibition of cancer cell lines with IC50 values ranging from 0.34μM0.34\,\mu M to 0.86μM0.86\,\mu M .
Neuroprotection Positive allosteric modulation of GLP-1R resulted in neuroprotection against haloperidol-induced catalepsy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicological profile of this compound is essential for its development as a therapeutic agent. Preliminary studies should focus on its bioavailability and potential side effects in vivo.

Q & A

Q. How does the methoxy group in the tetrahydrothiophene moiety influence electronic properties or metabolic stability?

  • Methodological Answer : The methoxy group’s electron-donating effects alter the compound’s logP (lipophilicity) and metabolic susceptibility. Cytochrome P450 inhibition assays (e.g., human liver microsomes) assess oxidative stability. Computational ADMET predictors (e.g., SwissADME) model bioavailability, cross-referenced with experimental data from analogs in and .

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